2,2'-Dichlorobiphenyl

Neurotoxicology Structure-Activity Relationship (SAR) In vitro toxicology

2,2'-Dichlorobiphenyl (PCB 4) is the definitive ortho-substituted, non-coplanar PCB congener for analytical and neurotoxicology research. Its distinct torsional angle, driven by ortho-chlorine substitution, dictates unique chromatographic retention and biological activity—making it the most potent congener in dopamine depletion assays. Substituting with planar analogs invalidates methods. As a certified reference material (≥98%), it ensures accurate quantification in environmental matrices via GC-ECD/GC-MS. Also critical for SAR studies of PCB neurotoxicity and microbial dehalogenase screening. Select congener-specific material for reproducible, defensible results.

Molecular Formula C12H8Cl2
Molecular Weight 223.09 g/mol
CAS No. 13029-08-8
Cat. No. B050601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Dichlorobiphenyl
CAS13029-08-8
Synonyms2,2’-DCBP;  2,2’-Dichloro-1,1’-biphenyl;  2,2’-Dichlorobiphenyl;  2,2’-Dichlorodiphenyl;  NSC 59902;  PCB 4;  o,o’-Dichlorobi223.10phenyl;  2,2’-Dichloro-biphenyl
Molecular FormulaC12H8Cl2
Molecular Weight223.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=CC=C2Cl)Cl
InChIInChI=1S/C12H8Cl2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H
InChIKeyJAYCNKDKIKZTAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility8.29e-06 M

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Dichlorobiphenyl (CAS 13029-08-8): A Distinct Dichlorobiphenyl Congener for Specialized Research and Analytical Applications


2,2'-Dichlorobiphenyl (CAS 13029-08-8), also known as PCB 4, is a specific congener within the polychlorinated biphenyl (PCB) family. As an ortho-substituted dichlorobiphenyl, its non-coplanar molecular conformation imparts distinct physicochemical properties, including a calculated Log P of 5.046 and a high dihedral angle between its phenyl rings, differentiating it from its planar analogs [1][2][3].

Why Generic Substitution of 2,2'-Dichlorobiphenyl (CAS 13029-08-8) is Scientifically Unjustified


Substituting 2,2'-dichlorobiphenyl with another PCB congener or a generic mixture is not scientifically valid for critical research and analytical work. The specific position of chlorine atoms (ortho vs. para) dictates fundamental differences in molecular geometry, which in turn drives divergent biological activity, environmental fate, and analytical detectability [1]. Consequently, assays or methods validated with 2,2'-dichlorobiphenyl cannot be reliably replicated with other analogs, and vice versa, as demonstrated by the quantitative evidence of differential neurotoxic potency and toxicokinetics outlined below [2][3].

Quantitative Comparative Evidence for 2,2'-Dichlorobiphenyl (CAS 13029-08-8) Against its Closest Analogs


Superior In Vitro Neurotoxic Potency of 2,2'-Dichlorobiphenyl Compared to Other PCB Congeners

In a direct head-to-head comparison of 43 individual PCB congeners, 2,2'-dichlorobiphenyl demonstrated the highest potency for decreasing dopamine content in PC12 cells, a model for neurotoxicity [1].

Neurotoxicology Structure-Activity Relationship (SAR) In vitro toxicology

Divergent Toxicokinetic Profiles: 2,2'- vs. 4,4'-Dichlorobiphenyl in Pond Snail Model

A comparative toxicokinetic study revealed a stark contrast in the accumulation kinetics of 2,2'- and 4,4'-dichlorobiphenyl in the pond snail Lymnaea stagnalis. The ortho-substituted 2,2'-DCB was rapidly accumulated and eliminated, whereas the para-substituted 4,4'-DCB exhibited a prolonged accumulation phase without reaching a steady state [1].

Toxicokinetics Environmental Toxicology Bioaccumulation

Molecular Conformation and Isomer-Specific Detection via R2PI Spectroscopy

Resonance-enhanced two-photon ionization (R2PI) spectroscopy provides a clear analytical differentiation between dichlorobiphenyl isomers, including 2,2'-, 2,6-, 4,4'-, and 2,4'-dichlorobiphenyl. The technique leverages the unique torsional angle and vibronic structure of each isomer for selective detection in complex mixtures [1].

Analytical Chemistry Spectroscopy Isomer Differentiation

Differential Biodegradation by Microbial Strains: 2,2'-DCB vs. 3,3'- and 4,4'-DCB

The bacterium Comamonas testosteroni strain B-356 exhibits a distinct substrate selectivity pattern among dichlorobiphenyl congeners. The strain shows a preference for the meta-substituted 3,3'-dichlorobiphenyl over the ortho-substituted 2,2'-dichlorobiphenyl and the para-substituted 4,4'-dichlorobiphenyl [1].

Bioremediation Microbiology Environmental Fate

Validated Application Scenarios for Procuring 2,2'-Dichlorobiphenyl (CAS 13029-08-8)


Environmental Monitoring: Analytical Standard for GC-MS and HPLC Analysis

Due to its well-defined and distinct spectroscopic and chromatographic properties, as detailed in R2PI studies [1], 2,2'-dichlorobiphenyl is an essential analytical standard. It is used for the accurate identification, calibration, and quantification of this specific PCB congener in environmental samples (water, soil, sediment, biota) using techniques like GC-ECD, GC-MS, and HPLC. Reputable vendors supply it as a certified reference material for this purpose .

Neurotoxicology Research: A Prototypical Ortho-Substituted Congener

Researchers investigating the structure-activity relationships (SAR) of PCB neurotoxicity use 2,2'-dichlorobiphenyl as a benchmark compound. Its established role as the most potent congener in decreasing dopamine content in PC12 cell assays makes it a critical tool for probing the mechanisms of ortho-substituted PCB neurotoxicity and for comparative studies against other classes of congeners [2].

Environmental Fate and Transport Studies: Modeling Non-Coplanar PCB Behavior

The distinct molecular conformation of 2,2'-dichlorobiphenyl, characterized by a high torsional angle due to ortho-chlorine substitution [1], makes it a key compound for modeling the behavior of non-coplanar PCBs. Its physicochemical properties, including a calculated Log P of 5.046 [3] and specific Henry's Law constant, are crucial input parameters for models predicting the partitioning, bioaccumulation, and long-range atmospheric transport of this class of environmental contaminants.

Bioremediation and Microbial Degradation Studies: A Target for Ortho-Specific Dehalogenases

In bioremediation research, 2,2'-dichlorobiphenyl serves as a specific substrate to study the activity and selectivity of microbial dehalogenase enzymes. Its recalcitrance relative to other isomers, as shown by the substrate preference of strains like C. testosteroni B-356 [4], makes it a valuable tool for screening and characterizing bacterial strains or engineered enzymes capable of attacking the sterically hindered ortho-position.

Technical Documentation Hub

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37 linked technical documents
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